molecular formula C19H23N3O3 B11082370 (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(pyrrolidin-1-yl)butanamide

(3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(pyrrolidin-1-yl)butanamide

Cat. No.: B11082370
M. Wt: 341.4 g/mol
InChI Key: NQABDYWNXVHZGX-PEZBUJJGSA-N
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Description

3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE is a complex organic compound with a unique structure that includes isoquinoline and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE typically involves multiple steps. One common method involves the reaction of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-(1-PYRROLIDINYL)BUTANAMIDE lies in its combined isoquinoline and pyrrolidine structure, which provides distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

(Z)-3-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxy-4-oxo-4-pyrrolidin-1-ylbut-2-enamide

InChI

InChI=1S/C19H23N3O3/c1-19(2)11-12-7-3-4-8-13(12)15(21-19)14(16(23)17(20)24)18(25)22-9-5-6-10-22/h3-4,7-8,23H,5-6,9-11H2,1-2H3,(H2,20,24)/b16-14-

InChI Key

NQABDYWNXVHZGX-PEZBUJJGSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)/C(=C(\C(=O)N)/O)/C(=O)N3CCCC3)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C(=C(C(=O)N)O)C(=O)N3CCCC3)C

Origin of Product

United States

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